5-(2-Aminoethyl)-3-chlorobenzene-1,2-diol
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Overview
Description
5-(2-Aminoethyl)-3-chlorobenzene-1,2-diol is an organic compound characterized by the presence of an aminoethyl group, a chlorine atom, and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-3-chlorobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
5-(2-Aminoethyl)-3-chlorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(2-Aminoethyl)-3-chlorobenzene-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, potentially modulating their activity. The chlorine atom and hydroxyl groups may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Catechol (Benzene-1,2-diol): Lacks the aminoethyl group and chlorine atom.
Dopamine (4-(2-Aminoethyl)benzene-1,2-diol): Similar structure but without the chlorine atom.
3-Chlorocatechol (3-Chlorobenzene-1,2-diol): Lacks the aminoethyl group.
Uniqueness
5-(2-Aminoethyl)-3-chlorobenzene-1,2-diol is unique due to the presence of both the aminoethyl group and the chlorine atom, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
116653-25-9 |
---|---|
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
5-(2-aminoethyl)-3-chlorobenzene-1,2-diol |
InChI |
InChI=1S/C8H10ClNO2/c9-6-3-5(1-2-10)4-7(11)8(6)12/h3-4,11-12H,1-2,10H2 |
InChI Key |
LOHZNVBFLUDIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Cl)CCN |
Origin of Product |
United States |
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